N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide is a complex organic compound that features a unique combination of imidazo[2,1-b]thiazole and biphenyl sulfonamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common method involves the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions to produce the imidazo[2,1-b]thiazole core . This core is then further functionalized with a biphenyl sulfonamide group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[2,1-b]thiazole moiety can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with receptor tyrosine kinases, disrupting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide
- Benzo[d]imidazo[2,1-b]thiazole derivatives
- N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide stands out due to its unique combination of imidazo[2,1-b]thiazole and biphenyl sulfonamide structures, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in research and industry.
Properties
Molecular Formula |
C23H17N3O2S2 |
---|---|
Molecular Weight |
431.5g/mol |
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C23H17N3O2S2/c27-30(28,21-11-9-18(10-12-21)17-5-2-1-3-6-17)25-20-8-4-7-19(15-20)22-16-26-13-14-29-23(26)24-22/h1-16,25H |
InChI Key |
UEEIHBGEXOLJFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
Origin of Product |
United States |
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